molecular formula C21H27N3O B2388856 2-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide CAS No. 1049395-17-6

2-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide

Cat. No.: B2388856
CAS No.: 1049395-17-6
M. Wt: 337.467
InChI Key: PNCDZVBLRWCCFB-UHFFFAOYSA-N
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Description

2-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structural properties, which contribute to its pharmacological effects and potential for drug development.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is likely to be complex and could involve both covalent and non-covalent bonds .

Cellular Effects

The effects of 2-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide on cells are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies have shown that this compound can have threshold effects, and high doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. This compound can interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide typically involves the following steps:

    Formation of the piperazine ring: The initial step involves the synthesis of the piperazine ring, which is achieved through the reaction of appropriate amines with dihaloalkanes under controlled conditions.

    Attachment of the phenyl group: The phenyl group is introduced to the piperazine ring through a nucleophilic substitution reaction, using phenyl halides as the electrophilic agents.

    Formation of the benzamide moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate compound with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the benzamide moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of biological processes and as a tool for investigating cellular mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders and other diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products due to its versatile chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity and potential use in treating Alzheimer’s disease.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Used as a therapeutic agent for leukemia, specifically inhibiting tyrosine kinases.

Uniqueness

2-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide stands out due to its unique structural properties, which confer distinct pharmacological effects and make it a valuable compound for drug development and scientific research. Its versatility in undergoing various chemical reactions and its potential therapeutic applications further highlight its significance in the field of medicinal chemistry.

Properties

IUPAC Name

2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-18-8-5-6-11-20(18)21(25)22-12-7-13-23-14-16-24(17-15-23)19-9-3-2-4-10-19/h2-6,8-11H,7,12-17H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCDZVBLRWCCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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